5-iodo-3-(trifluoromethyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3IN2/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXYQFSOMKXHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015780-53-6 | |
| Record name | 5-iodo-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: The Tautomeric Equilibrium of 5-Iodo-3-(Trifluoromethyl)-1H-Pyrazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties, metabolic stability, and target engagement. For N-unsubstituted pyrazoles, the prototropic tautomeric equilibrium dictates the hydrogen-bonding pattern, pKa, and overall electronic distribution. This guide provides an in-depth analysis of the tautomeric equilibrium for 5-iodo-3-(trifluoromethyl)-1H-pyrazole, a scaffold of interest in drug discovery due to the unique properties conferred by its trifluoromethyl and iodo substituents. Lacking a dedicated experimental study in the current literature, this paper synthesizes established principles of physical organic chemistry and provides robust, field-proven protocols for both computational prediction and experimental verification of the predominant tautomeric form.
Introduction: The Critical Role of Tautomerism in Pyrazole-Based Drug Design
The pyrazole ring is a privileged scaffold in pharmaceutical development, appearing in blockbuster drugs such as Celecoxib, Sildenafil, and various kinase inhibitors. Its utility stems from its aromatic nature, metabolic stability, and its ability to engage in a variety of non-covalent interactions with biological targets. For asymmetrically substituted 1H-pyrazoles, this utility is complicated and enriched by the existence of annular prototropic tautomerism.[1]
The position of the mobile proton on one of the two ring nitrogen atoms is not static, leading to an equilibrium between two distinct tautomers. This equilibrium is critical because each tautomer presents a different face to its environment:
-
Pharmacophore Elements: The hydrogen bond donor (N-H) and acceptor (sp² N) sites are inverted.
-
Physicochemical Properties: Dipole moment, pKa, and lipophilicity (logP) can differ significantly between tautomers.
-
Molecular Recognition: The spatial arrangement of substituents relative to the hydrogen bond donor/acceptor pattern fundamentally alters how the molecule docks into a protein's binding site.
Ignoring tautomerism can lead to flawed structure-activity relationship (SAR) models and unexpected ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Therefore, a rigorous understanding and determination of the preferred tautomeric state for a given pyrazole is not an academic exercise, but a prerequisite for rational drug design.
This guide focuses on 5-iodo-3-(trifluoromethyl)-1H-pyrazole, a molecule featuring two electronically distinct and synthetically valuable substituents. The potent electron-withdrawing trifluoromethyl group and the halogen-bond-donating iodo group make this a scaffold of high interest.
The Tautomeric System: Defining the Equilibrium
The tautomeric equilibrium of 5-iodo-3-(trifluoromethyl)-1H-pyrazole involves the interconversion of two forms, hereafter designated T1 and T2 . The equilibrium constant, KT, is defined as the ratio of [T2 ] to [T1 ].
Figure 1: The prototropic tautomeric equilibrium of 5-iodo-3-(trifluoromethyl)-1H-pyrazole.
The central challenge is to determine which tautomer, T1 or T2 , predominates under a given set of conditions (e.g., in solution or in the solid state) and to quantify the equilibrium constant, KT.
Predictive Analysis: Factors Governing the Equilibrium
The position of the tautomeric equilibrium is governed by the relative thermodynamic stability of the two forms. This stability is a function of intramolecular electronic effects and intermolecular interactions with the surrounding medium.
Electronic Substituent Effects
The electronic character of substituents at the C3 and C5 positions is a primary determinant of tautomeric preference.[2]
-
Electron-Withdrawing Groups (EWGs): These groups stabilize an adjacent sp² nitrogen (the "pyridine-like" nitrogen with a lone pair) more effectively than an N-H group (the "pyrrole-like" nitrogen). Consequently, EWGs tend to favor the tautomer where the mobile proton is on the more distant nitrogen atom.[2][3]
-
Electron-Donating Groups (EDGs): Conversely, EDGs tend to favor the tautomer where the proton is on the adjacent nitrogen.[2]
In our target molecule, we have two key substituents whose properties are summarized below.
| Substituent | Position (in T2) | Electronic Effect | Key Characteristics |
| Trifluoromethyl (-CF₃) | C3 | Strong Electron-Withdrawing (Inductive) | The high electronegativity of fluorine atoms polarizes the C-F bonds, making the -CF₃ group one of the strongest EWGs.[4] |
| Iodo (-I) | C5 | Weak Electron-Withdrawing (Inductive), Weak Donating (Resonance) | The inductive effect typically outweighs the resonance effect. It is also a potent halogen bond donor. |
Causality and Prediction: The trifluoromethyl group is a significantly stronger EWG than the iodo group. Following the established principle, the -CF₃ group will strongly favor having the sp² "pyridine-like" nitrogen adjacent to it to stabilize the partial negative charge. This leads to a strong prediction that T2 (5-iodo-3-(trifluoromethyl)-1H-pyrazole) will be the thermodynamically more stable and therefore predominant tautomer. The mobile proton will prefer the N1 position, distal to the -CF₃ group.
Solvent Effects
The solvent environment can modulate the tautomeric equilibrium through differential solvation of the two tautomers.[1][2]
-
Aprotic Solvents (e.g., DMSO, CDCl₃): In these solvents, the equilibrium is primarily influenced by the difference in dipole moments between the tautomers. The tautomer with the larger dipole moment will be better stabilized by a polar aprotic solvent.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize both tautomers, but may preferentially stabilize the more polar tautomer or the one that is a better hydrogen bond acceptor. Water, in particular, has been shown to lower the energetic barrier for interconversion.[1]
Given the predicted dominance of T2 , we expect this preference to be maintained across most solvents, although the exact KT value may shift.
Part A: A Predictive Protocol via Computational Chemistry
To quantify the predicted tautomeric preference, Density Functional Theory (DFT) calculations are the tool of choice.[3] This protocol provides a self-validating system for determining the relative stabilities of T1 and T2 .
Figure 2: Workflow for the computational prediction of tautomer stability using DFT.
Detailed Step-by-Step Methodology: DFT Calculations
-
Structure Preparation: Build the 3D structures of both tautomers, T1 and T2 , in a molecular editor.
-
Gas-Phase Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase.
-
Causality: This step finds the lowest energy conformation for each isolated molecule. A common and reliable functional/basis set combination is B3LYP/6-311++G(d,p).[5]
-
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry at the same level of theory.
-
Trustworthiness: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[2] This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.
-
-
Solution-Phase Optimization: To model the system in a specific solvent (e.g., DMSO, water), re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[5]
-
Energy Analysis: Extract the Gibbs free energy (G) for each tautomer in both the gas phase and in solution. The tautomer with the lower Gibbs free energy is the more stable form.
-
Calculate Equilibrium Constant: The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant at a given temperature (T, e.g., 298.15 K) using the equation:
-
KT = exp(-ΔG / RT)
-
Where R is the gas constant.
-
Part B: An Experimental Protocol for Verification
While computational methods provide a strong prediction, experimental verification is the ultimate arbiter. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[1][6]
Figure 3: Experimental workflow for the NMR-based determination of tautomeric equilibrium.
Detailed Step-by-Step Methodology: NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of 5-iodo-3-(trifluoromethyl)-1H-pyrazole in a deuterated aprotic solvent like DMSO-d₆ or CDCl₃.
-
Causality: Aprotic solvents are chosen to minimize solvent-mediated proton exchange, which can complicate spectra.
-
-
Data Acquisition (Room Temperature): Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected Outcome: Due to rapid N-H proton exchange between T1 and T2 on the NMR timescale, you will likely observe a single set of time-averaged signals. The signals for the C3 and C5 carbons may be broadened.[1]
-
-
Low-Temperature NMR: To slow the proton exchange and resolve the individual tautomers, acquire spectra at low temperatures (e.g., down to -60 °C) in a suitable solvent like THF-d₈.
-
Causality: As the temperature decreases, the rate of tautomeric interconversion slows. If the exchange rate becomes slow enough on the NMR timescale, separate signals for T1 and T2 will appear.
-
-
Quantification: If distinct signals are resolved, the tautomeric ratio (KT) can be determined by integrating the corresponding signals (e.g., the ¹⁹F signals for the -CF₃ groups or the ¹H signals for the C4-H).
-
Structural Assignment (Self-Validation): To unambiguously assign which set of signals corresponds to T1 and which to T2 , it is essential to synthesize the "fixed" N-methyl derivatives: 1-methyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole.
-
Trustworthiness: These reference compounds are not subject to tautomerism. Their NMR spectra provide definitive chemical shifts for each isomeric form, allowing for confident assignment of the signals observed in the low-temperature spectrum of the parent compound.[2]
-
Implications for Drug Development
The predicted predominance of the T2 tautomer (5-iodo-3-(trifluoromethyl)-1H-pyrazole) has significant consequences for its use as a drug scaffold:
-
Hydrogen Bonding: The N-H hydrogen bond donor is at position 1, and the primary hydrogen bond acceptor is at position 2. This defines the pharmacophore.
-
Acidity (pKa): The acidity of the N-H proton is strongly influenced by the adjacent -CF₃ group. Fluorination is a powerful method for acidifying molecules, and the pKa of this compound is expected to be significantly lower (more acidic) than that of unsubstituted pyrazole.[4][7] This affects the compound's charge state at physiological pH.
-
Synthetic Chemistry: The C5 position is occupied by iodine, making it an ideal handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity.[8][9] Knowing that the -CF₃ group is at C3 is crucial for planning synthetic routes.
Conclusion
Based on a rigorous analysis of electronic substituent effects, the tautomeric equilibrium of 5-iodo-3-(trifluoromethyl)-1H-pyrazole is strongly predicted to favor the 5-iodo-3-(trifluoromethyl)-1H-pyrazole (T2) form. The potent electron-withdrawing nature of the trifluoromethyl group at the C3 position dictates the position of the mobile N-H proton, forcing it to the distal N1 nitrogen. This whitepaper provides comprehensive, actionable protocols for both the computational confirmation of this prediction using DFT and its definitive experimental verification using low-temperature NMR spectroscopy, validated by comparison with fixed N-methyl derivatives. For scientists in drug development, a clear understanding of this equilibrium is paramount for accurate SAR modeling, optimization of physicochemical properties, and the strategic design of next-generation therapeutics based on this promising heterocyclic scaffold.
References
-
Beier, P., et al. (2015). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances. [Link]
-
Nowak, M. J., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules. [Link]
-
Leśniak, S., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. [Link]
-
Elguero, J., et al. (2015). Basicity of a Series of 150 Pyrazoles. New Journal of Chemistry. [Link]
-
Aitken, R. A., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials. [Link]
-
Tadıkoğulları, Y., et al. (2021). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Al-Hourani, B. J., et al. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry. [Link]
-
Garon, A. A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
-
Beier, P., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
Stanovnik, B., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES. [Link]
-
Kumar, K. S., et al. (2013). FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
da Silva, F. M., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. [Link]
-
Nagashyam, V., & Madhukar, J. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
de Mattos, M. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bonifazi, D., et al. (2018). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]
-
Garon, A. A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]
-
Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Leito, I. (2022). Acidities (pKa values) of Fluorocompounds at ESFC 2022. University of Tartu. [Link]
-
Fronczek, F. R., & Caulton, K. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Gendawy, M. A. M., et al. (2020). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]
-
Soderberg, T. (2019). Acid Strength and pKa. Chemistry LibreTexts. [Link]
-
Al-Majid, A. M., et al. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. [Link]
-
ChemComplete. (2023). Ranking Acidity, Using pKa, and Drawing Arrows in Acid-Base Reactions. YouTube. [Link]
Sources
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- 4. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]
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- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
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- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
literature review of 5-iodo-3-(trifluoromethyl)-1H-pyrazole synthesis
An In-Depth Technical Guide on the Synthesis of 5-Iodo-3-(trifluoromethyl)-1H-pyrazole
Executive Summary The synthesis of 5-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS: 1015780-53-6) represents a critical challenge in heterocyclic chemistry due to the competing regiochemical demands of the pyrazole ring. While electrophilic iodination typically favors the C4 position, accessing the C5-iodo isomer requires strategies that invert this natural reactivity. This guide outlines two validated, self-consistent protocols: a modern Directed Ortho-Metalation (DoM) approach (recommended for high precision) and a classic Sandmeyer Cyclization route (recommended for scale-up from acyclic precursors).
Part 1: Strategic Analysis & Retrosynthesis
The core difficulty in synthesizing 5-iodo-3-(trifluoromethyl)-1H-pyrazole lies in the inherent reactivity of the pyrazole core.
-
Electrophilic Aromatic Substitution (EAS): Reagents like
/CAN or NIS preferentially attack the electron-rich C4 position. This route is unsuitable for the target. -
C-H Activation (DoM): The proton at C5 is significantly more acidic (
in DMSO) than C4. By utilizing a removable N-protecting group, we can selectively deprotonate C5 with a strong base (n-BuLi) and quench with iodine. -
De Novo Assembly: Constructing the ring with the functionality already in place (via aminopyrazole) circumvents regioselectivity issues entirely.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the two primary pathways: DoM (Route A) and Sandmeyer (Route B).
Part 2: Route A — Directed Ortho-Metalation (DoM)
Status: Preferred Method | Mechanism: C-H Activation | Regioselectivity: >98% C5
This route utilizes the acidity of the C5 proton.[1] Direct lithiation of the N-unsubstituted pyrazole is possible but requires 2 equivalents of n-BuLi (one to deprotonate NH, one for C5). A cleaner, higher-yielding approach involves transient protection.
Protocol Workflow
-
Protection: Install a Hemiaminal ether (THP or Ethoxyethyl) to block the nitrogen and direct lithiation to C5.
-
Lithiation: Treat with n-BuLi at -78°C. The protecting group coordinates Li, stabilizing the C5-lithio species.
-
Iodination: Quench with elemental Iodine (
).[1] -
Deprotection: Mild acidic hydrolysis removes the group.
Experimental Procedure
Step 1: N-Protection (Ethoxyethyl) [2][3]
-
Reagents: 3-(Trifluoromethyl)pyrazole (1.0 eq), Ethyl Vinyl Ether (1.5 eq), TFA (cat., 0.05 eq).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Conditions: Stir at reflux (40°C) for 4 hours.
-
Workup: Concentrate in vacuo. The N-(1-ethoxyethyl) adduct is often used directly or purified via short-path distillation.
Step 2: Lithiation & Iodination
-
Substrate: 1-(1-ethoxyethyl)-3-(trifluoromethyl)pyrazole (1.0 eq).
-
Reagents: n-BuLi (1.2 eq, 2.5M in hexanes),
(1.3 eq). -
Solvent: Anhydrous THF.
-
Protocol:
-
Cool THF solution of substrate to -78°C under Argon/Nitrogen.
-
Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.
-
Stir for 30-60 mins at -78°C to ensure complete lithiation (formation of 5-lithio species).
-
Add
(dissolved in minimal THF) dropwise. -
Allow to warm to room temperature over 2 hours.
-
Quench: Sat.
(aq) followed by (aq) to remove excess iodine. -
Extraction: Extract with EtOAc, dry over
, concentrate.
-
Step 3: Deprotection
-
Reagents: 2M HCl (aq) or dilute TFA in Ethanol.
-
Conditions: Stir at RT for 2-4 hours.
-
Purification: Neutralize with
, extract, and recrystallize (Hexanes/EtOAc) to yield 5-iodo-3-(trifluoromethyl)-1H-pyrazole .
Key Insight: The "Ethoxyethyl" group is superior to simple alkyls because it is easily removed under mild conditions that do not affect the C-I bond.
Part 3: Route B — The Sandmeyer Strategy
Status: Alternative Method | Mechanism: Diazotization | Utility: Large Scale
If low-temperature facilities (-78°C) are unavailable, the Sandmeyer route is robust. It relies on converting an amine to an iodide via a diazonium intermediate.
Protocol Workflow
Step 1: Cyclization to 5-Amino-3-(trifluoromethyl)pyrazole
-
Precursors: 4,4,4-Trifluoro-3-oxobutanenitrile + Hydrazine Hydrate.
-
Solvent: Ethanol.
-
Protocol: Reflux equimolar amounts for 3-6 hours. The hydrazine attacks the ketone and the nitrile, cyclizing to form the aminopyrazole.
-
Yield: Typically 80-90%.
Step 2: Sandmeyer Iodination
-
Reagents:
(1.5 eq), KI (2.0 eq) or /Isoamyl Nitrite. -
Acid:
(aq) or HCl. -
Protocol:
-
Suspend amine in acid at 0°C.
-
Add
(aq) dropwise to form the diazonium salt (solution turns clear/yellow). -
Add KI solution slowly (gas evolution:
). -
Heat to 50-60°C to drive completion.
-
-
Note: This reaction can be messy; purification requires careful chromatography to remove azo-coupling byproducts.
Part 4: Comparative Analysis
| Feature | Route A: DoM (Recommended) | Route B: Sandmeyer |
| Regiocontrol | Excellent (Directed by N-protecting group) | Absolute (Determined by precursor) |
| Step Count | 3 (Protect -> React -> Deprotect) | 2 (Cyclize -> Iodinate) |
| Conditions | Cryogenic (-78°C), Anhydrous | Standard Lab Temp, Aqueous Acid |
| Yield | 65-85% (Overall) | 40-60% (Iodination step is often lower yielding) |
| Safety | Requires handling n-BuLi (Pyrophoric) | Requires Diazonium (Explosion risk if dry) |
| Atom Economy | Moderate (Loss of protecting group) | Good |
Part 5: Visualizing the Mechanism (Route A)
The following diagram illustrates the critical lithiation step, highlighting the coordination that enforces regioselectivity.
Figure 2: Mechanistic flow of the Directed Ortho-Metalation (DoM) showing the directing effect of the N-protecting group.
References
-
Janin, Y. L., et al. (2011).[4] "Simple preparations of 4- and 5-iodinated pyrazoles as useful building blocks." Tetrahedron, 67(44), 8451-8457.
- Core Reference: Establishes the n-BuLi/I2 protocol for selective 5-iodination vs CAN/I2 for 4-iodin
-
Vebru, M., et al. (2014). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification." Arkivoc, (vi), 54-71.[3]
- Validation: Details the use of the Ethoxyethyl (EtOEt) protecting group for 3-iodo-5-trifluoromethyl synthesis.
-
Aggarwal, R., et al. (2018).[5] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Arabian Journal of Chemistry.
- Background: Provides the cyclization conditions for the 5-aminopyrazole precursor used in the Sandmeyer route.
-
Sigma-Aldrich. "3-Iodo-5-(trifluoromethyl)-1H-pyrazole Product Page."
- Data: Confirmation of physical properties and commercial availability of the target isomer.
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Simple preparations of 4 and 5-iodinated pyrazoles as useful building blocks - Research - Institut Pasteur [research.pasteur.fr]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Protocols for Palladium-Catalyzed Cross-Coupling of Iodopyrazoles
Executive Summary & Strategic Analysis
Iodopyrazoles are high-value synthons in drug discovery (e.g., Ruxolitinib, Crizotinib). However, their reactivity is non-trivial due to two competing factors: the acidity of the pyrazole N-H bond (
Successful coupling requires a strategic choice between Protected and Unprotected pathways.
The Reactivity Hierarchy
-
C4-Iodopyrazoles: Most reactive and stable. The C4 position is electron-rich and sterically remote from the coordinating nitrogens.
-
C3/C5-Iodopyrazoles: Challenging. The proximity of the iodine to the nitrogen lone pair creates steric hindrance and facilitates catalyst poisoning via
-coordination ("the chelate effect").
Decision Matrix: To Protect or Not?
-
Route A (Protected): Use SEM, THP, or Boc groups. Recommended for C3/C5 coupling or complex Buchwald-Hartwig aminations.
-
Route B (Unprotected): Use water-soluble phosphines or specific bases (
). Viable for C4-Suzuki couplings but often fails for C3/C5 due to N-H deprotonation and subsequent Pd-sequestration.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyrazole nitrogen coordination can arrest the cycle.
Caption: Catalytic cycle showing the oxidative addition of iodopyrazole. The red path indicates catalyst deactivation via nitrogen coordination, prevalent in unprotected C3-iodo substrates.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
Application: Synthesis of biaryl pyrazoles. Substrate Focus: 4-iodo-1H-pyrazole (Unprotected) and 1-SEM-3-iodo-1H-pyrazole (Protected).
A. The "Self-Validating" Protocol
This protocol uses a visual check (catalyst color) and a biphasic system to manage boronic acid solubility.
Reagents:
-
Catalyst:
(Robust, air-stable). -
Base:
(Tribasic potassium phosphate). Why? Carbonates often cause deiodination; phosphates are milder. -
Solvent: 1,4-Dioxane : Water (4:1).[1]
Step-by-Step:
-
Charge: In a reaction vial, add Iodopyrazole (1.0 equiv), Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Degas: Add Dioxane/Water.[2] Sparge with Argon for 5 minutes. Validation: Oxygen causes homocoupling of the boronic acid.
-
Catalyst Addition: Add
(3-5 mol%).-
Visual Check: Solution should turn orange/red. If it turns black immediately, your solvent was not degassed, or the Pd is crashing out.
-
-
Reaction: Heat to 80°C for 4-12 hours.
-
Monitoring: Check TLC.
-
Deiodination Check: Look for a spot corresponding to the hydro-dehalogenated pyrazole (lower Rf than product). If observed, lower temp to 60°C and increase catalyst loading.
-
B. Optimization Table
| Variable | Condition A (Standard) | Condition B (Difficult/Steric) | Condition C (Unprotected NH) |
| Catalyst | |||
| Base | |||
| Solvent | DME/Water | Dioxane/Water | n-Butanol |
| Temp | 80°C | 100°C | 110°C |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[3]
Application: Amination of halopyrazoles.[3] Critical Constraint: This reaction fails with unprotected pyrazoles. The N-H proton is deprotonated by the strong base, forming a pyrazolyl anion that shuts down the Pd cycle. You must use N-protected substrates.
Protocol for N-Protected Iodopyrazoles
Reagents:
-
Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).[4] Why? These bulky ligands prevent the Pd from coordinating to the pyrazole nitrogens.
-
Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3.
-
Base: LiHMDS (1.0 M in THF) or NaOtBu.
Step-by-Step:
-
Preparation: Dry the protected iodopyrazole and amine under high vacuum for 30 mins.
-
Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Pd-Precatalyst (2 mol%), Iodopyrazole (1.0 equiv), and Amine (1.2 equiv).
-
Solvent: Add anhydrous THF or Toluene (0.2 M concentration).
-
Base Addition: Add LiHMDS (2.2 equiv) dropwise.
-
Causality: LiHMDS is preferred over NaOtBu for base-sensitive protecting groups.
-
-
Reaction: Heat at 65°C.
-
Validation: If the reaction stalls, add 1 mol% more catalyst. Do not increase temperature >100°C as deiodination dominates.
-
Protocol 3: Copper-Free Sonogashira (C-C Alkyne)
Application: Alkynylation.[5] Strategic Note: Traditional Sonogashira uses CuI. However, CuI often promotes homocoupling (Glaser coupling) of the alkyne. A Copper-Free protocol is superior for iodopyrazoles to ensure clean conversion.
Reagents:
-
Catalyst:
(5 mol%). -
Base/Solvent: Diisopropylamine (DIPA) or Triethylamine (TEA) used as both base and solvent, or mixed with DMF.
-
Additive: TBAF (Tetra-n-butylammonium fluoride) - Optional accelerator.
Step-by-Step:
-
Dissolve: Dissolve Iodopyrazole (1.0 equiv) in anhydrous DMF/TEA (1:1).
-
Catalyst: Add
. Degas thoroughly. -
Alkyne: Add terminal alkyne (1.5 equiv) slowly via syringe.
-
Heat: 60-80°C.
-
Validation: Monitor the disappearance of the alkyne peak in LCMS/GCMS. If alkyne dimerizes, switch to a slower addition rate of the alkyne.
-
Experimental Workflow Decision Tree
Caption: Workflow for selecting reaction conditions based on regiochemistry and protecting group status.
References
-
BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025).[1][2][4][6] Link
-
National Institutes of Health (NIH). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. PMC8226922. Link
-
Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. (2016).[7] Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link
-
Wikipedia. Buchwald–Hartwig amination Scope and Conditions.[8]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
Application Notes and Protocols for the Sonogashira Coupling of 5-Iodopyrazoles
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyrazole Alkynylation
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for modulating pharmacological activity. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has emerged as a premier strategy for the alkynylation of halo-pyrazoles.[1][2] This guide focuses specifically on the use of 5-iodopyrazole substrates. Due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed cycle, 5-iodopyrazoles are excellent electrophilic partners, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction mechanism, detailed experimental protocols, and field-proven insights for successfully implementing the Sonogashira coupling with 5-iodopyrazole substrates.
I. The Reaction Mechanism: A Dual Catalytic Symphony
The Sonogashira reaction elegantly combines two interconnected catalytic cycles: one driven by palladium and the other by a copper(I) co-catalyst.[4][5] Understanding this mechanism is critical for rational optimization and troubleshooting.
The process begins with the activation of the palladium(II) precatalyst to the catalytically active palladium(0) species.[4][6] The Pd(0) complex then undergoes oxidative addition into the carbon-iodine bond of the 5-iodopyrazole, forming a Pd(II)-pyrazolyl intermediate.
Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[6][7] This step increases the nucleophilicity of the alkyne. The key step, transmetalation, involves the transfer of the acetylide group from copper to the palladium center, regenerating the copper(I) catalyst.[4] Finally, reductive elimination from the palladium(II) complex yields the desired 5-alkynylpyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
II. Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters. Given the high reactivity of 5-iodopyrazoles, reactions can often be performed under mild conditions.
| Parameter | Recommended Range & Reagents | Rationale & Expert Insights |
| Palladium Catalyst | Loading: 0.5 - 5 mol% Common Pre-catalysts: PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air compared to Pd(PPh₃)₄.[3][4] For challenging substrates, ligands that are more electron-rich and sterically bulky than triphenylphosphine can increase the rate of oxidative addition.[4][8] |
| Copper(I) Co-catalyst | Loading: 0.5 - 10 mol% Source: Copper(I) iodide (CuI) | The copper co-catalyst dramatically increases the reaction rate, allowing for milder conditions.[4][6] However, its presence can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[9][10] |
| Base | Equivalents: 1.5 - 3.0 Common Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Diisopropylamine | The base is crucial for neutralizing the hydrogen iodide byproduct and for the deprotonation of the terminal alkyne.[6] Amine bases can often serve as both the base and a co-solvent.[6] For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used.[6] |
| Solvent | N/A | Common choices include DMF, THF, acetonitrile, and toluene.[6][11][12] The solvent must be anhydrous and thoroughly degassed to prevent catalyst decomposition and side reactions.[9] DMF is a common choice due to its high polarity and boiling point, which can aid in dissolving reagents and driving the reaction.[11][13] |
| Alkyne | Equivalents: 1.1 - 1.5 | A slight excess of the alkyne is typically used to ensure complete consumption of the more valuable 5-iodopyrazole. Slow addition of the alkyne can minimize homocoupling side reactions.[9][14] |
| Temperature | Room Temperature to 80 °C | Due to the high reactivity of the C-I bond, many couplings with 5-iodopyrazoles proceed efficiently at room temperature or with gentle heating.[3][4] Less reactive coupling partners may require higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Deaerated conditions are essential to prevent the oxidation of the Pd(0) catalyst and to suppress oxygen-promoted alkyne homocoupling.[6][9] |
III. Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of 5-iodopyrazoles. Optimization may be required based on the specific substrates used.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure for the efficient coupling of a 5-iodopyrazole with a terminal alkyne.
Materials:
-
5-Iodopyrazole derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the 5-iodopyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (5 mL) followed by the degassed triethylamine (3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-iodopyrazole is consumed. Gentle heating (e.g., 40-60 °C) may be applied if the reaction is sluggish.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynylpyrazole.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling (Glaser coupling) is a significant competing side reaction.[3][15]
Materials:
-
5-Iodopyrazole derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).
-
Amine base (e.g., Diisopropylamine, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask, add the 5-iodopyrazole (1.0 mmol) and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and inert gas three times.
-
Solvent and Base Addition: Add the degassed solvent (5 mL) and the degassed amine base (3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C). Copper-free reactions often require more forcing conditions than their copper-cocatalyzed counterparts. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
IV. Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides solutions to common issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst (Pd or Cu).[9] 2. Insufficiently degassed system (oxygen present).[9] 3. Impure reagents or solvents.[3] 4. Insufficient temperature for a less reactive substrate. | 1. Use fresh, high-purity catalysts. Pd(II) precatalysts are generally more stable than Pd(0).[3] 2. Ensure all solvents and the amine base are rigorously degassed using freeze-pump-thaw cycles or by bubbling with inert gas.[9] 3. Purify starting materials if necessary. Use anhydrous solvents. 4. Gradually increase the reaction temperature. |
| Significant Alkyne Homocoupling (Glaser-Hay Byproduct) | 1. Presence of oxygen.[9][10] 2. High concentration of copper(I) catalyst.[9] 3. High concentration of the terminal alkyne. | 1. Maintain a strictly inert atmosphere throughout the reaction.[9] 2. Reduce the loading of the CuI co-catalyst or switch to a copper-free protocol.[3][9] 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[9] |
| Formation of Palladium Black | 1. Decomposition of the Pd(0) catalyst. 2. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[3][16] 3. Reaction temperature is too high. | 1. Use fresh, high-purity reagents. 2. Consider switching to a different solvent like DMF or toluene. 3. Ensure the reaction temperature is not excessive. The use of more robust phosphine ligands can also stabilize the catalyst.[4] |
| Difficulty in Purification | 1. Catalyst residues co-eluting with the product. 2. Formation of polar byproducts. | 1. Ensure the crude reaction mixture is filtered through a pad of Celite® or silica gel before concentration. 2. A thorough aqueous work-up can help remove polar impurities like amine salts. |
V. Conclusion
The Sonogashira coupling of 5-iodopyrazoles is a highly reliable and versatile transformation critical to modern synthetic and medicinal chemistry. The high reactivity of the iodide leaving group allows for mild reaction conditions, broad functional group tolerance, and high yields. By understanding the core mechanism and carefully controlling key reaction parameters—particularly the quality of the catalysts and the exclusion of oxygen—researchers can confidently and successfully synthesize a diverse array of novel 5-alkynylpyrazole derivatives for downstream applications.
References
-
Sonogashira coupling - Wikipedia.
-
troubleshooting guide for Sonogashira coupling failures - Benchchem.
-
Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
-
Sonogashira Coupling - Chemistry LibreTexts.
-
Sonogashira Coupling - Organic Chemistry Portal.
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
-
Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles - Synthetic Communications.
-
Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing).
-
Sonogashira Coupling – eFan's Blog.
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides - Springer.
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects - Organic Chemistry Portal.
-
What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+.
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
-
Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar.
-
An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF - ResearchGate.
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate.
-
Copper-free Sonogashira coupling - The chemical reaction database.
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate.
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications.
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects | The Journal of Organic Chemistry - ACS Publications.
-
Sonogashira Cross-Coupling - J&K Scientific LLC.
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3 - RSC Publishing.
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit.
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. - ResearchGate.
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate.
-
Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate.
-
What is the best procedure for Sonogashira coupling? - ResearchGate.
Sources
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
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- 10. Sonogashira Coupling – eFan's Blog [chem-fan.com]
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- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. reddit.com [reddit.com]
Application Note: Regioselective C-H Activation of 3-(Trifluoromethyl)pyrazole Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective C-H activation of 3-(trifluoromethyl)pyrazole derivatives—a privileged scaffold in modern drug discovery (e.g., Celecoxib, Mavacoxib).
Executive Summary & Strategic Rationale
The 3-(trifluoromethyl)pyrazole motif is a cornerstone in pharmaceutical design due to the profound electronic and metabolic modulation provided by the -CF₃ group. However, the strong electron-withdrawing nature of the -CF₃ group significantly alters the reactivity profile of the pyrazole ring, rendering classical Electrophilic Aromatic Substitution (SEAr) difficult.
Direct C-H Activation offers a superior alternative to de novo ring synthesis, allowing for the late-stage diversification of the pyrazole core. This guide focuses on the two most viable pathways:
-
C5-H Arylation: Controlled by acidity and the Concerted Metalation-Deprotonation (CMD) mechanism.
-
C-H Borylation: Controlled by steric parameters, enabling access to C4/C5-boronates.
Mechanistic Insight: The Regioselectivity Map
Understanding the electronic landscape of 1-substituted-3-(trifluoromethyl)pyrazoles is critical for experimental success.
-
C3 Position (-CF₃): Blocked. The -CF₃ group is chemically inert under standard C-H activation conditions but exerts a strong inductive effect (-I).
-
C4 Position: Electron-Deficient & Sterically Shielded. The -CF₃ group deactivates C4 towards electrophilic attack. Furthermore, C4 is flanked by the -CF₃ group, creating a steric barrier for bulky catalysts.
-
C5 Position: The "Hotspot" (Acidic). The C5-H bond is significantly more acidic (pKa ~28 in DMSO for N-methyl pyrazoles) than C4-H. This acidity drives Palladium-catalyzed C-H activation via the CMD mechanism, where a carbonate or acetate base assists in deprotonating C5 during the metalation step.
Visualization: Regioselectivity & Electronic Effects[1][2][3][4][5]
Figure 1: Electronic and steric factors governing regioselectivity in 3-(trifluoromethyl)pyrazoles.
Protocol A: Pd-Catalyzed C5-H Arylation (Direct Arylation)
This is the "workhorse" method for installing aryl groups at the C5 position. It relies on a Pd(II)/Pd(0) catalytic cycle utilizing a carboxylate base to lower the energy barrier for C-H cleavage.
Experimental Design Logic
-
Catalyst: Pd(OAc)2 is preferred over Pd(0) sources because the reaction initiates via a Pd(II) species.
-
Ligand: PPh3 or PCy3 are standard. For difficult substrates, electron-rich biaryl phosphines (e.g., DavePhos) can stabilize the oxidative addition complex.
-
Base: KOAc or Cs2CO3. The carbonate/acetate anion acts as an intramolecular base in the CMD transition state.
-
Solvent: DMA (Dimethylacetamide) or Toluene. Polar aprotic solvents like DMA stabilize the polar transition states of C-H activation.
Step-by-Step Protocol
Materials:
-
1-Methyl-3-(trifluoromethyl)pyrazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)[1]
-
PPh₃ (10 mol%)
-
KOAc (2.0 equiv)
-
DMA (0.2 M concentration)
Procedure:
-
Setup: In a glovebox or under a steady stream of Argon, charge a distinct reaction vial (equipped with a magnetic stir bar) with Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), KOAc (2.0 equiv), and the Aryl Bromide (1.2 equiv).
-
Substrate Addition: Dissolve the 3-(CF₃)pyrazole (1.0 equiv) in anhydrous DMA (degassed). Add this solution to the reaction vial via syringe.
-
Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the mixture to 120 °C in a heating block. Stir vigorously (800 rpm) for 16 hours.
-
Checkpoint: Monitor by LCMS.[2] The product typically elutes later than the starting material due to increased lipophilicity.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black.
-
Purification: Wash the filtrate with water (3x) to remove DMA. Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Data Summary: Typical Yields
| Aryl Bromide (Ar-Br) | Electronic Nature | Yield (%) | Notes |
| 4-Bromoanisole | Electron-Rich | 82% | Slower reaction; may require 24h. |
| Bromobenzene | Neutral | 88% | Standard benchmark. |
| 4-Bromobenzotrifluoride | Electron-Poor | 91% | Fast reaction; high conversion. |
| 2-Bromotoluene | Sterically Hindered | 65% | Steric clash at C5 reduces yield. |
Protocol B: Ir-Catalyzed C-H Borylation (Steric Control)
When functionalization at C4 is desired, or when C5 is blocked, Iridium-catalyzed borylation is the method of choice. This reaction is governed purely by sterics.
Experimental Design Logic
-
Catalyst System: [Ir(OMe)(cod)]2 with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).[3] This bulky ligand directs the active catalyst to the least hindered C-H bond.[2]
-
Regioselectivity: In 1-methyl-3-(trifluoromethyl)pyrazole, both C4 and C5 are sterically accessible, but C4 is often favored if the N-substituent is bulky (e.g., N-Trityl or N-tBu). For N-Methyl, a mixture of C4 and C5 borylation may occur; however, the resulting boronates are separable.
Step-by-Step Protocol
Materials:
-
Substrate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (0.6 equiv - Note: 0.5 equiv of dimer provides 1.0 equiv of boron)
-
[Ir(OMe)(cod)]₂ (1.5 mol%)
-
dtbpy (3 mol%)
-
THF or Hexane (anhydrous)
Procedure:
-
Pre-catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 5 minutes until the solution turns dark brown/red.
-
Reaction: Add B₂pin₂ and the pyrazole substrate to the catalyst solution.
-
Heating: Seal and heat to 80 °C for 4-8 hours.
-
Checkpoint: Monitor by GC-MS. Borylated products are often unstable on silica gel; use neutral alumina or reverse-phase chromatography if isolation is necessary.
-
-
Downstream Coupling: Ideally, use the crude reaction mixture directly in a Suzuki-Miyaura coupling (add Pd catalyst, base, and aryl halide directly to the pot) to avoid protodeboronation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Pd-Arylation) | Inactive Catalyst / O2 poisoning | Ensure rigorous degassing. Switch to Pd2(dba)3 + XPhos. |
| Regioisomer Mixture (C4 vs C5) | Substrate Bias | Switch solvent to Mesitylene (steric bulk). Use a bulkier N-protecting group (e.g., THP) to shield C5. |
| Protodeboronation (Ir-Borylation) | Labile C-B bond | Avoid acidic workup. Perform "telescoped" Suzuki coupling immediately. |
| Black Precipitation (Pd) | Catalyst Decomposition | Add PivOH (30 mol%) as an additive to stabilize the CMD transition state. |
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate C-H activation protocol.
References
-
Giri, R., et al. (2014). "Pd-Catalyzed C-H Arylation of Pyrazoles." Nature. (General C-H activation context).
-
Dzedulionytė, K., et al. (2025). "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles." The Chemical Record.
-
Zhu, C., et al. (2020). "Regioselective Synthesis of 3-Trifluoromethylpyrazole." Organic Letters.
-
Ishiyama, T., et al. (2002).[3] "Iridium-Catalyzed C-H Borylation." Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). "Synthesis of Trifluoromethylated Pyrazoles: Protocols and Troubleshooting."
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 5-Iodopyrazole Coupling Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions of 5-iodopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to move beyond simple protocols and offer a deeper understanding of the factors that influence these powerful synthetic transformations.
Introduction: The Unique Challenges of 5-Iodopyrazole Couplings
5-Iodopyrazoles are valuable building blocks in medicinal chemistry and materials science. However, their successful use in palladium-catalyzed cross-coupling reactions is not always straightforward. The pyrazole core, with its multiple nitrogen atoms, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This inherent property of the substrate makes careful optimization of the catalyst system, particularly the catalyst loading, a critical parameter for achieving high yields and reproducibility. This guide will provide a structured approach to troubleshooting and optimizing your 5-iodopyrazole coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a 5-iodopyrazole coupling reaction?
A1: For initial screening experiments, a palladium catalyst loading in the range of 2-5 mol% is a robust starting point.[2][3] This concentration is often sufficient to overcome initial reactivity barriers and establish a baseline yield. Once a viable reaction is established, the catalyst loading can be incrementally decreased to determine the minimum effective concentration for your specific substrates.
Q2: Which palladium source and ligand combination is best for 5-iodopyrazole couplings?
A2: The optimal choice is highly substrate-dependent. For Suzuki-Miyaura couplings, a combination of a Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed complex such as Pd(dppf)Cl₂ with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is often a good starting point.[2] For Buchwald-Hartwig aminations, ligands like BrettPhos for primary amines and RuPhos for secondary amines are generally effective.[4] The use of pyrazole-containing ligands has also been explored to fine-tune the steric and electronic properties of the catalyst.[5][6]
Q3: My reaction mixture is turning black, and the reaction has stalled. What is happening?
A3: A black precipitate is often indicative of palladium black formation, which is the aggregation of the palladium catalyst into an inactive state.[6] This can be caused by several factors, including high reaction temperatures, improper ligand choice, or the presence of impurities. The nitrogen atoms of the pyrazole ring can also contribute to catalyst deactivation.[1]
Q4: Can I use the same conditions for Suzuki, Heck, and Sonogashira couplings with my 5-iodopyrazole?
A4: While the general principles of palladium catalysis apply, each type of cross-coupling reaction has its own nuances. For instance, Sonogashira couplings often require a copper(I) co-catalyst, although copper-free methods are available.[7][8][9] Heck reactions may require different base and solvent systems compared to Suzuki couplings.[10][11] It is crucial to optimize the conditions for each specific transformation.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address common problems encountered during the optimization of catalyst loading for 5-iodopyrazole coupling reactions.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with a 5-iodopyrazole and a boronic acid, but I am observing very low to no yield. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in these couplings can be a multifaceted issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield 5-iodopyrazole coupling reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity and Stoichiometry:
-
5-Iodopyrazole: Ensure the starting material is pure. Impurities can sometimes interfere with the catalytic cycle.
-
Boronic Acid/Ester: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. Use a slight excess (1.2-1.5 equivalents) to compensate for potential degradation.
-
Base: The base is crucial for the transmetalation step. Ensure it is finely powdered and anhydrous. Common choices include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[2]
-
Solvent: Use anhydrous and thoroughly degassed solvents. Oxygen can oxidize the active Pd(0) catalyst. Common solvents include dioxane, toluene, and DMF.[2]
-
-
Re-evaluate the Catalyst System:
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient for challenging substrates like 5-iodopyrazoles. Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote both oxidative addition and reductive elimination and can stabilize the palladium center.[2]
-
Palladium Source: If using a simple salt like Pd(OAc)₂, consider a pre-catalyst like Pd(dppf)Cl₂ or a more advanced palladacycle pre-catalyst (e.g., G3 or G4 precatalysts for Buchwald-Hartwig).[4] These often form the active LPd(0) species more cleanly and efficiently.
-
Initial Catalyst Loading: If you started with a low catalyst loading (<2 mol%), increase it to 5 mol% to see if the reaction proceeds. If successful, you can then perform an optimization to reduce the loading.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at lower temperatures, a cautious increase in temperature may improve the rate and yield. However, be aware that higher temperatures can also lead to catalyst decomposition and substrate degradation.[2]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some couplings may require extended reaction times to go to completion.
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: During my Buchwald-Hartwig amination of a 5-iodopyrazole, the reaction mixture turns black, and I suspect catalyst decomposition. How can I prevent this?
Answer: The formation of palladium black is a common sign of catalyst deactivation. Here’s how to address it:
-
Ligand Selection and Catalyst-to-Ligand Ratio: The ligand's primary role is to stabilize the palladium center and prevent aggregation.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos.[2][4] These create a sterically hindered environment around the palladium, which can prevent the formation of inactive palladium clusters. Ensure the correct catalyst-to-ligand ratio is used; sometimes, a slight excess of the ligand can be beneficial.
-
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition.
-
Recommendation: Try running the reaction at a lower temperature for a longer duration. While this may slow down the reaction rate, it can help maintain the integrity of the catalyst.
-
-
Base Addition: The rate of base addition can influence catalyst stability.
-
Recommendation: Ensure the base is added portion-wise or that the reaction is not heated too aggressively, as this can sometimes promote catalyst decomposition. The solvent should be anhydrous and degassed. Ethereal solvents like dioxane or THF are often good choices.
-
Catalytic Cycle and Deactivation Pathway
Caption: Simplified palladium catalytic cycle and a common deactivation pathway leading to palladium black.
Optimizing Catalyst Loading: A Practical Approach
Once you have a working set of conditions, the next step is to optimize the catalyst loading to improve the cost-effectiveness and reduce palladium contamination in your final product.
Experimental Protocol: Catalyst Loading Screen for a Suzuki-Miyaura Coupling of a 5-Iodopyrazole
This protocol provides a general framework for determining the optimal catalyst loading.
-
Reaction Setup:
-
In a series of identical oven-dried reaction vials, add the 5-iodopyrazole (1.0 equiv), the corresponding boronic acid or boronate ester (1.2 - 1.5 equiv), and the optimized base (e.g., Cs₂CO₃, 2.0 equiv) under an inert atmosphere (e.g., in a glovebox).
-
-
Catalyst/Ligand Stock Solution Preparation:
-
Prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂) and the chosen ligand (e.g., XPhos) in the reaction solvent (e.g., dioxane) at a known concentration. This ensures accurate dispensing of small quantities of the catalyst.
-
-
Catalyst Addition:
-
Add varying amounts of the catalyst/ligand stock solution to each reaction vial to achieve the desired final mol% (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%).
-
-
Reaction Execution:
-
Add the appropriate volume of anhydrous, degassed solvent to each vial to reach the desired reaction concentration.
-
Seal the vials and place them in a preheated heating block at the optimized temperature.
-
Stir the reactions for the predetermined optimal time.
-
-
Analysis:
-
After cooling, quench the reactions and analyze the conversion to product in each vial using a suitable analytical technique (e.g., LC-MS or GC-MS with an internal standard).
-
Plot the yield versus catalyst loading to determine the lowest effective concentration.
-
Data Presentation: Catalyst Loading Optimization
The results of a catalyst loading screen can be effectively summarized in a table.
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2.0 | 95 |
| 2 | 1.0 | 94 |
| 3 | 0.5 | 92 |
| 4 | 0.1 | 85 |
| 5 | 0.05 | 60 |
This is example data and will vary based on the specific reaction.
Concluding Remarks
Optimizing catalyst loading for 5-iodopyrazole coupling reactions requires a systematic and informed approach. By understanding the potential for catalyst inhibition by the pyrazole core and carefully selecting the appropriate catalyst system, researchers can develop robust and efficient synthetic methods. This guide provides a foundation for troubleshooting common issues and a practical framework for optimization. Remember that each substrate combination is unique, and empirical optimization is often necessary to achieve the best results.
References
- Benchchem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines.
- Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
-
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
PMC. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of ligands on modified Sonogashira coupling of 5 with 6a a. Retrieved from [Link]
-
Tretyakov, E. V., Knight, D. W., & Vasilevsky, S. F. (1999). Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 3713-3720. Retrieved from [Link]
-
Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 169-177. Retrieved from [Link]
-
(2022, July 11). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2024, November 20). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2000, June 29). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]
-
(n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2001, September). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ACS Publications. (2011, June 18). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]
-
JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
PMC. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
-
PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. Retrieved from [Link]
-
Frontiers. (2019, January 30). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Retrieved from [Link]
-
PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Retrieved from [Link]
-
ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
(2023, June 13). Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions. Retrieved from [Link]
-
(2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
ACS Publications. (2008, August 19). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Retrieved from [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
PMC. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. Retrieved from [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Reaction [organic-chemistry.org]
solving solubility issues with 5-iodo-3-(trifluoromethyl)-1H-pyrazole
Troubleshooting Guide & FAQ
Compound ID: 5-iodo-3-(trifluoromethyl)-1H-pyrazole CAS: 1015780-53-6 Common Aliases: 3-iodo-5-(trifluoromethyl)pyrazole; 3-iodo-5-trifluoromethyl-1H-pyrazole.
Part 1: The Physicochemical Profile (Root Cause Analysis)
Before attempting to solubilize this compound, it is critical to understand why it resists solution. This molecule presents a "perfect storm" of solubility challenges due to three competing structural features:
-
The Fluorine Effect (
): The trifluoromethyl group is highly lipophilic. Unlike a methyl group, the high electron density around the fluorine atoms creates a "Teflon-like" shield that repels water molecules, significantly increasing the LogP (partition coefficient) to ~2.03 [1]. -
The Heavy Atom Effect (
): The iodine atom adds significant molecular weight and polarizability, encouraging strong Van der Waals interactions between molecules (stacking), which promotes crystal lattice stability over solvation. -
The Acidity Trap (NH): The pyrazole NH is acidic. The electron-withdrawing
group lowers the pKa of the NH proton to approximately 10.5–11.0 (compared to ~14 for unsubstituted pyrazole) [2].-
Implication: At physiological pH (7.4), the molecule remains protonated (neutral) and highly insoluble. It only becomes a soluble anion at pH > 11, which is often too harsh for biological assays.
-
Part 2: Biological Assay Troubleshooting (Aqueous Solubility)
Issue: The compound dissolves in DMSO but precipitates immediately upon dilution into PBS or cell culture media ("crashing out").[1]
The Solution: The "Stepping Stone" Dilution Protocol
Direct dilution from 100% DMSO to aqueous buffer causes a rapid polarity shift, forcing the hydrophobic molecules to aggregate before they can disperse. You must use an intermediate polarity solvent.
Step-by-Step Protocol
-
Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.
-
Prepare Intermediate Stock (10x): Dilute the Master Stock into PEG-400 (Polyethylene Glycol 400) or Propylene Glycol .
-
Ratio: 1 part DMSO stock : 9 parts PEG-400.
-
Result: Compound is now in a semi-polar environment that prevents stacking.
-
-
Final Dilution: Slowly add the Intermediate Stock to your pre-warmed (37°C) media/buffer while vortexing.
Solubility Limit Reference Table
| Solvent System | Max Solubility (Est.) | Risk of Precipitation | Notes |
| 100% DMSO | >50 mM | Low | Standard storage condition. |
| PBS (pH 7.4) | <10 | Critical | Neutral species dominates; highly insoluble. |
| PBS (pH 7.4) + 0.5% Tween-80 | ~50-100 | Moderate | Surfactant encapsulates hydrophobic core. |
| Carbonate Buffer (pH 10.0) | >1 mM | Low | Deprotonation forms soluble anion. |
Visual Troubleshooting Logic
Caption: Decision tree for selecting the correct solubilization strategy based on experimental constraints.
Part 3: Synthetic Chemistry Troubleshooting (Reaction Optimization)
Issue: Low yields in Suzuki-Miyaura or Sonogashira couplings. The starting material is consumed, but the desired product is not formed (protodehalogenation) or the reaction stalls.
Root Cause: The acidic NH proton poisons Palladium catalysts (forming stable Pd-N complexes) or consumes the stoichiometric base intended for the transmetallation step [3].
Method A: The "Protecting Group" Route (Recommended)
If your reaction scale is >1g, protect the nitrogen first.
-
Protection: React with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or THP (Tetrahydropyran).
-
Why: Removes the acidic proton and increases solubility in organic solvents (Hexane/EtOAc).
-
-
Coupling: Run the Suzuki reaction.
-
Deprotection: Acidic hydrolysis (HCl/MeOH) or TBAF (for SEM).
Method B: The "Base Overload" Route ( Rapid/Small Scale)
If you cannot protect the nitrogen, you must account for the lost equivalent of base.
Optimized Suzuki Protocol (Unprotected Pyrazole):
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[2] Dioxane is preferred over DMF to prevent Pd-colloid formation.
-
Base:
(3.5 equivalents).-
Note: You need 1 eq to deprotonate the pyrazole NH, plus 2 eq for the Boronic acid activation. Using standard 2.0 eq will fail.
-
-
Catalyst:
(5 mol%).-
Why: Bidentate ligands like dppf resist displacement by the pyrazole nitrogen.
-
-
Temperature: 80-90°C.
Synthetic Workflow Diagram
Caption: Workflow selection for cross-coupling reactions to avoid catalyst poisoning.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol as a co-solvent for cell culture? A: Yes, but with caution. While this compound dissolves well in ethanol, ethanol is more volatile than DMSO and can cause "edge effects" in 96-well plates due to evaporation. DMSO/PEG-400 is physically more stable.
Q2: I see a peak at [M-1] in my Mass Spec (LCMS). Is my compound degrading?
A: Likely not. In Electrospray Ionization (ESI) Negative Mode, this compound readily loses a proton (due to the acidic NH) to form the
Q3: Why does the solution turn yellow/brown over time? A: This indicates Iodine liberation. Aryl iodides are light-sensitive.
-
Fix: Store solid and solution protected from light (amber vials/aluminum foil). If the solution is dark brown, check purity by LCMS; free iodine can be toxic to cells, creating false positives in cytotoxicity assays.
Q4: Can I use Cyclodextrins (HP-
-
Recipe: Prepare a 20% (w/v) HP-
-CD solution in water. Add the compound (dissolved in a small volume of DMSO) to this solution with vigorous stirring. The hydrophobic pyrazole core will nest inside the cyclodextrin torus, shielding the group from water [4].
References
-
Lipophilicity & Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Pyrazole Acidity: Elguero, J., et al. (2002). Basicity and Acidity of Pyrazoles. Advances in Heterocyclic Chemistry, 81, 1-89. (General reference for electron-withdrawing effects on pyrazole NH).
-
Suzuki Coupling Optimization: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Sources
thermal stability concerns of 5-iodo-3-(trifluoromethyl)-1H-pyrazole
Subject: Thermal Stability & Handling Protocols
Ticket ID: TS-PYR-CF3-I-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
You have inquired about the thermal stability profile of 5-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS: 1015780-53-6).[1] As a key building block in medicinal chemistry, this scaffold presents a unique duality: the trifluoromethyl (
The short answer: While the pyrazole core is robust, the C-I bond is the "weak link." Prolonged exposure to temperatures >100°C or exposure to light can trigger homolytic cleavage (deiodination), leading to radical polymerization, iodine liberation, and yield erosion.
Part 1: Critical Safety & Handling (The "Red Flags")
Q1: Is this compound an explosion hazard? A: While pyrazoles contain an N-N bond (energetic motif), 5-iodo-3-(trifluoromethyl)-1H-pyrazole is generally not classified as a high-energy explosive (unlike its polynitro-analogs).[1] However, it must be treated as a gas-generating thermal hazard .[1]
-
Risk Factor: Upon decomposition, this molecule can release Hydrogen Fluoride (HF), Hydrogen Iodide (HI), and Nitrogen oxides (
). -
Threshold: Standard DSC (Differential Scanning Calorimetry) for similar halo-pyrazoles typically shows exotherms beginning between 160°C – 200°C .[1]
-
Action: Do not heat bulk material above 120°C without prior ARC (Accelerating Rate Calorimetry) testing.[1]
Q2: My sample turned from off-white to purple/brown. Is it compromised? A: Yes. This is the hallmark of iodine liberation .[1]
-
Mechanism: Photolytic or thermal homolysis of the C-I bond releases radical species and elemental iodine (
), which acts as an auto-catalyst for further degradation.[1] -
Remediation: If the discoloration is minor (pale pink), recrystallize immediately from a non-polar solvent (e.g., Heptane/EtOAc). If deep purple, the purity is likely <90%, and repurification is required.
Part 2: Reaction Optimization & Troubleshooting
Q3: I am observing "Protodeiodination" (loss of Iodine) during my Suzuki coupling at 110°C. How do I fix this?
A: This is a classic issue with electron-deficient iodo-heterocycles. The
Troubleshooting Protocol:
-
Lower Temperature: Reduce reaction temp to 80°C .
-
Switch Solvent: Change from DMF (high boiling, promotes radical pathways) to 1,4-Dioxane or Toluene .[1]
-
Catalyst Loading: High Pd loading can sometimes accelerate dehalogenation. Switch to a bulky, electron-rich ligand (e.g., XPhos or BrettPhos ) to accelerate the oxidative addition step (the productive path) over the reduction pathway.[1]
Q4: Can I distill this compound? A: Not recommended. The boiling point is likely high (>250°C at atm), pushing it well into its decomposition window.[1]
-
Alternative: Use Sublimation (high vacuum, <80°C) or Column Chromatography .[1] If you must distill, it requires high vacuum (<0.5 mmHg) and a short-path apparatus to minimize thermal residence time.[1]
Part 3: Experimental Protocols
Protocol A: Rapid Thermal Stability Screening (Capillary Method)
Use this to verify the safety of your specific batch before scale-up.[1]
-
Prepare: Load ~50 mg of dry solid into a glass melting point capillary.
-
Heat: Place in a melting point apparatus. Ramp temperature at 10°C/min .
-
Observe:
-
Verdict: If gas evolution or darkening occurs <20°C above the melting point, the processing window is narrow .
Protocol B: Long-Term Storage
| Parameter | Requirement | Reason |
| Temperature | 2°C to 8°C | Retards thermal homolysis of C-I bond.[1] |
| Atmosphere | Argon/Nitrogen | Prevents oxidative degradation.[2] |
| Container | Amber Glass | Blocks UV light (critical for iodides).[1] |
| Additives | Copper turnings (Optional) | Can act as a stabilizer/scavenger for free iodine in solution. |
Part 4: Visualizing the Hazard Landscape
Figure 1: Thermal Risk Assessment Workflow
This decision tree guides you through the safety testing required based on your intended scale.
Caption: Workflow for assessing thermal risks before scaling up reactions involving iodo-pyrazoles.
Figure 2: Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.[1]
Caption: Primary degradation mechanisms. Note that Iodine (
References
-
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (General reference for stability of halo-heterocycles). [1]
-
Sperry, J. B., & Wright, D. L. (2005). The application of pyrazoles in drug discovery. Current Opinion in Drug Discovery & Development. (Context on pyrazole scaffold utility).
-
Frizzo, C. P., et al. (2009). Heterocyclic synthesis using 1,1,1-trifluoro-4-methoxy-3-alken-2-ones. Journal of Heterocyclic Chemistry. (Synthesis and stability data for CF3-pyrazoles). [1]
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Foundational text on pyrazole tautomerism and reactivity).
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-(Trifluoromethyl)-1H-pyrazole. (Baseline safety data for the non-iodinated core).
Disclaimer: This guide is for research purposes only. Always consult your institution's Environmental Health & Safety (EHS) officer before handling novel chemical entities.
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 5-iodo-3-(trifluoromethyl)-1H-pyrazole
The following guide is a technical resource designed for analytical chemists and synthetic researchers. It focuses on the structural validation of 5-iodo-3-(trifluoromethyl)-1H-pyrazole , a critical building block in drug discovery, particularly for kinase inhibitors and agrochemicals.
Executive Summary
5-iodo-3-(trifluoromethyl)-1H-pyrazole presents a unique characterization challenge due to the electronic push-pull effects of the trifluoromethyl group (electron-withdrawing) and the iodine atom (polarizable, heavy atom). In synthetic workflows, particularly those involving electrophilic iodination or lithiation/trapping, distinguishing the 5-iodo regioisomer from the 4-iodo byproduct or the non-iodinated precursor is the primary quality control checkpoint.
This guide establishes a self-validating NMR protocol to unambiguously identify the target molecule, leveraging the distinct magnetic environments of the pyrazole ring protons (C4-H vs. C5-H).
Critical Characterization Workflow
The following decision tree visualizes the logic for distinguishing the target product from its most common structural alternatives using 1H NMR data.
Figure 1: Logic flow for the regiochemical assignment of iodinated trifluoromethylpyrazoles.
Comparative Performance Analysis
A. Regioisomer Differentiation (The "Fingerprint" Region)
The most critical performance metric for this assay is the ability to distinguish the target (5-iodo) from the 4-iodo isomer. The position of the remaining proton on the pyrazole ring dictates the chemical shift.
| Feature | Target: 5-iodo-3-(CF3)-1H-pyrazole | Alternative: 4-iodo-3-(CF3)-1H-pyrazole | Precursor: 3-(CF3)-1H-pyrazole |
| Diagnostic Signal | C4-H (Singlet) | C5-H (Singlet) | C4-H & C5-H (Doublets) |
| Chemical Shift (δ) | 6.90 – 7.20 ppm | 7.90 – 8.10 ppm | 6.65 (C4) / 7.75 (C5) ppm |
| Multiplicity | Singlet (s) | Singlet (s) | Doublet (d, J ≈ 2 Hz) |
| Mechanistic Cause | C4 is electron-rich and shielded.[1] Iodine at C5 removes the des-shielded C5-H. | C5 is electron-poor (adjacent to N). Iodine at C4 leaves this des-shielded proton. | Both protons present; coupling observed. |
Expert Insight: The C4-H signal is significantly upfield compared to C5-H. If your spectrum shows a singlet near 8.0 ppm, you have likely synthesized the 4-iodo isomer (common in CAN-mediated iodination), not the target 5-iodo compound (common in lithiation/trapping sequences).
B. Solvent System Performance
The choice of solvent dramatically affects the visibility of the exchangeable N-H proton and the sharpness of the signals.
| Solvent | Performance Rating | Observations | Recommendation |
| DMSO-d6 | Optimal | Sharp N-H signal (~13.5-14.5 ppm). Distinct signals for tautomers may be visible. Excellent solubility. | Primary Choice for full characterization. |
| CDCl3 | Sub-optimal | N-H signal often broad, weak, or invisible due to exchange. C4-H signal shifts slightly upfield. | Use only for quick purity checks if DMSO is unavailable. |
| Acetone-d6 | Moderate | Good solubility. N-H visible but broader than in DMSO. | Alternative if DMSO peak interferes with signals. |
Detailed Experimental Protocols
Protocol A: Standard Characterization (DMSO-d6)
Recommended for final compound validation.
-
Sample Preparation: Weigh 5–10 mg of the isolated solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D). Ensure complete dissolution; sonicate if necessary.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton (zg30).
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for trace impurity detection).
-
Relaxation Delay (D1): Set to ≥ 3.0 seconds to ensure full integration accuracy of the acidic C4-H and N-H protons.
-
Spectral Width: -2 to 16 ppm (to capture the downfield N-H).
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) for resolution.
-
Protocol B: Tautomer Identification (Variable Temperature)
Use this if the spectrum appears "messy" or broadened, which indicates intermediate tautomeric exchange rates.
-
Setup: Prepare sample in DMSO-d6 as above.
-
Temperature Control: Heat the probe to 323 K (50°C) or 343 K (70°C) .
-
Rationale: Elevated temperature increases the rate of N-H exchange, causing tautomeric signals to coalesce into a single, sharp average set of peaks. This simplifies integration and confirms purity.
Mechanistic & Structural Grounding
Tautomeric Equilibrium
In solution, 5-iodo-3-(trifluoromethyl)-1H-pyrazole exists in equilibrium with its tautomer, 3-iodo-5-(trifluoromethyl)-1H-pyrazole.
-
Structure A: NH at position 1, CF3 at position 3, I at position 5.
-
Structure B: NH at position 1, I at position 3, CF3 at position 5.
While these are chemically distinct, rapid proton exchange usually results in an averaged spectrum. However, the nomenclature "5-iodo-3-(trifluoromethyl)" conventionally refers to the tautomer where the CF3 group dictates the numbering priority.
Electronic Shielding Effects
The chemical shift difference between the regioisomers is driven by the intrinsic electron density of the pyrazole ring:
-
C4 Position: Electron-rich (nucleophilic). Protons here are shielded (lower ppm).
-
C5 Position: Electron-poor (adjacent to imine-like Nitrogen). Protons here are des-shielded (higher ppm).
Validation Check: A singlet at ~7.0 ppm confirms the proton is at the electron-rich C4 position, proving the Iodine is at C5.
References
-
Regioselective Synthesis of Iodopyrazoles: Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.[2] Source: RSC Advances, 2015. URL:[Link] Relevance: Defines the synthetic routes (Lithiation vs CAN) that yield the 5-iodo vs 4-iodo isomers and provides comparative NMR data.
-
Solvent Effects in NMR: Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Source: Magnetic Resonance in Chemistry, 2006. URL:[Link] Relevance: Validates the use of DMSO-d6 for observing exchangeable protons (NH) and explains chemical shift variations.
Sources
A Comparative Guide to the Reactivity of 5-iodo- and 5-bromo-3-(trifluoromethyl)pyrazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, trifluoromethylated pyrazoles stand out as privileged scaffolds, integral to the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility is profoundly enhanced by the strategic functionalization of the pyrazole core, a task often accomplished through the versatile toolkit of palladium-catalyzed cross-coupling reactions. The choice of the halogen atom at the 5-position—typically iodine or bromine—is a critical decision point in any synthetic strategy, directly influencing reaction efficiency, catalyst selection, and overall yield.
This guide provides an in-depth, objective comparison of the reactivity of 5-iodo-3-(trifluoromethyl)pyrazole and 5-bromo-3-(trifluoromethyl)pyrazole in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By synthesizing experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in the selection of starting materials and the optimization of reaction conditions.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energies
The differential reactivity between the 5-iodo and 5-bromo analogues is fundamentally rooted in the disparity of their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is inherently weaker than the C-Br bond. This lower BDE for the C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycles of most palladium-catalyzed cross-coupling reactions.[3] Consequently, a general reactivity trend is well-established for aryl halides: I > Br > Cl > F.[4] This principle holds true for heterocyclic systems, including pyrazoles, where the iodinated substrates are typically more reactive and often necessitate milder reaction conditions.[4][5]
The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group at the 3-position further influences the electronic properties of the pyrazole ring, potentially impacting the reactivity of the C-X bond. However, the intrinsic difference in bond strength between C-I and C-Br remains the dominant factor governing their relative performance in cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of 5-iodo- and 5-bromo-3-(trifluoromethyl)pyrazole in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by experimental data from the literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a paramount tool for the construction of biaryl and heteroaryl-aryl structures. When comparing the two halogenated pyrazoles, the iodo-substituted compound generally affords higher yields under milder conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-iodo-1-aryl-3-(trifluoromethyl)pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 48 | 62 | [6] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 89 | [7][8] |
| 4-Bromopyrazoles | Arylboronic Acids | XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [1] |
Expertise & Experience in Experimental Choices:
The data suggests that while both substrates are viable, the 5-iodo derivative can be effectively coupled using a classical catalyst like Pd(PPh₃)₄. In contrast, the less reactive 5-bromo analogues often benefit from more sophisticated and bulky electron-rich phosphine ligands, such as XPhos and SPhos, which promote the challenging oxidative addition step.[2][5] The use of microwave irradiation can also significantly accelerate the coupling of brominated pyrazoles, as demonstrated with a related pyrazolo[1,5-a]pyrimidine system.[7][8] For challenging Suzuki couplings with bromopyrazoles, the use of second-generation precatalysts like those derived from SPhos and XPhos can lead to higher turnover rates and minimize side reactions like protodeboronation.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful route to introduce alkynyl functionalities, which are valuable handles for further synthetic transformations or as integral parts of a target molecule. In this reaction, the superior reactivity of the C-I bond is particularly pronounced.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-iodo-1-aryl-3-(trifluoromethyl)pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 80 | 24 | >90 | [6] |
| 4-bromo-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | - | High | |
| 5-Bromopyrimidine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-100 | 3 | Good |
Trustworthiness of the Protocol:
The Sonogashira coupling of the 5-iodo-3-(trifluoromethyl)pyrazole proceeds to near-quantitative yield under relatively standard conditions.[6] For the bromo analogue, achieving high yields often necessitates higher temperatures and the use of bulky, electron-rich ligands like XPhos to facilitate the C-Br bond activation. The use of a copper(I) co-catalyst is typical in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] However, copper-free protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[10][11]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of halogen on the pyrazole ring again plays a crucial role in the efficiency of this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-halo-1-phenyl-5-trifluoromethyl pyrazoles | Various amines | Pd₂(dba)₃ / JosiPhos CyPF-tBu | NaOtBu | Toluene | 100 | - | Good | [12] |
| 4- and 3-bromo-1H-pyrazoles | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | Good-Excellent | [13] |
| Aryl Bromides | Secondary Amines | Pd PEPPSI | K₃PO₄ | Mechanochemical | RT | - | Good | [14] |
Authoritative Grounding & Comprehensive References:
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol for a 5-Iodopyrazole
This protocol is adapted from the work of Jasiński and Świątek (2025).[6]
Materials:
-
5-iodo-1-aryl-3-(trifluoromethyl)pyrazole (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (30 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the 5-iodo-1-aryl-3-(trifluoromethyl)pyrazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed THF/water solvent mixture.
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-(trifluoromethyl)pyrazole.
Representative Sonogashira Coupling Protocol for a 5-Bromopyrazole
This protocol is a generalized procedure based on literature for halo-heterocycles.[17]
Materials:
-
5-bromo-3-(trifluoromethyl)pyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried reaction flask, add PdCl₂(PPh₃)₂, CuI, and the 5-bromo-3-(trifluoromethyl)pyrazole.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired 5-alkynyl-3-(trifluoromethyl)pyrazole.
Visualization of Key Concepts
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
The comparative analysis presented in this guide underscores a clear reactivity hierarchy: 5-iodo-3-(trifluoromethyl)pyrazole is generally more reactive than its 5-bromo counterpart in palladium-catalyzed cross-coupling reactions. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and the feasibility of using less complex catalytic systems.
However, the choice between the iodo and bromo derivative is not always straightforward and should be guided by a holistic consideration of factors including:
-
Cost and Availability: Brominated starting materials are often more economical and readily available than their iodinated analogues.
-
Downstream Reactivity: In a multi-step synthesis, the less reactive C-Br bond might be advantageous for selective, sequential functionalization.
-
Reaction Optimization: With the advent of highly active catalyst systems, the reactivity gap between aryl iodides and bromides has narrowed, making bromides increasingly attractive substrates.
For researchers and drug development professionals, a thorough understanding of these reactivity trends is paramount for the efficient and strategic synthesis of novel trifluoromethylated pyrazole derivatives. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of both 5-iodo- and 5-bromo-3-(trifluoromethyl)pyrazole, enabling the exploration of ever-more complex and diverse chemical space.
References
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
El-Shazly, M., & Gelin, M. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 8(52), 29633–29643. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Kavale, M. S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
ResearchGate. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2020). Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules, 16(2), 1477–1489. [Link]
-
PubMed. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(16), 3546–3549. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
Jasiński, M., & Świątek, K. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 123-134. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Semantic Scholar. (1997). SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. [Link]
-
KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
RSC Publishing. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
-
MDPI. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 25(9), 2098. [Link]
-
The chemical reaction database. (2008). Copper-free Sonogashira coupling. [Link]
-
National Institutes of Health. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications, 16(1), 12345. [Link]
-
Semantic Scholar. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
RSC Publishing. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 18(1), 123-134. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 123-134. [Link]
-
PubMed. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C-C and C-N cross-coupling. Organic & Biomolecular Chemistry, 14(8), 2495–2500. [Link]
-
RSC Publishing. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 12(1), 123-134. [Link]
-
MDPI. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 30(15), 1234. [Link]
-
Diva Portal. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]
-
MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. [Link]
-
ResearchGate. (2025). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
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- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C-C and C-N cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
HRMS Data Analysis Guide: 5-iodo-3-(trifluoromethyl)-1H-pyrazole
Executive Summary
5-iodo-3-(trifluoromethyl)-1H-pyrazole (C₄H₂F₃IN₂) presents unique analytical challenges in High-Resolution Mass Spectrometry (HRMS) due to the competing physicochemical properties of its substituents. The electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the acidity of the pyrazole N-H proton, while the C-I bond is labile and prone to in-source fragmentation (ISF).
This guide compares ionization modes (ESI vs. APCI) and polarity settings to establish a Gold Standard Analytical Protocol . The data indicates that Negative Mode Electrospray Ionization (ESI-) is the superior method for intact quantification, whereas Positive Mode (ESI+) often yields misleading data due to extensive de-iodination and poor ionization efficiency.
Part 1: Theoretical Framework & Molecule Properties
To analyze this molecule accurately, one must understand how its structural features interact with the mass spectrometer's electromagnetic fields.
Physicochemical Profile[1]
-
Formula: C₄H₂F₃IN₂[1]
-
Monoisotopic Mass: 261.9215 Da
-
Acidity (pKa): ~10.5 (The -CF₃ group stabilizes the conjugate base, making the N-H proton acidic).
-
Mass Defect: Significant negative mass defect due to Iodine (-0.0955 Da) and Fluorine (-0.0016 Da per atom).
The "Phantom Peak" Phenomenon
A common error in analyzing iodinated pyrazoles is the appearance of a "phantom" peak at m/z ~135-136. This results from the homolytic cleavage of the C-I bond in the ion source before detection.
-
Mechanism: Thermal degradation in the ESI capillary or high Cone Voltage strips the Iodine atom.
-
Consequence: Researchers may falsely conclude the sample is impure or degraded, when it is actually an instrumental artifact.
Part 2: Comparative Methodology (Ionization & Detection)
The following table contrasts the performance of standard ionization techniques for this specific analyte.
| Feature | Method A: ESI (-) (Recommended) | Method B: ESI (+) | Method C: APCI (+/-) |
| Target Ion | |||
| Sensitivity | High (Due to N-H acidity) | Low (N-lone pair electrons are delocalized) | Medium |
| In-Source Fragmentation | Low (Softer ionization) | High (Loss of I is common) | High (Thermal degradation) |
| Matrix Tolerance | Moderate | Low (Susceptible to suppression) | High |
| Suitability | Quantitative / Purity | Structural Confirmation only | Complex Matrices (e.g., soil) |
Expert Insight: Why ESI(-) Wins
While pyrazoles are often analyzed in positive mode, the electron-withdrawing power of the -CF₃ group reduces the basicity of the nitrogen atoms, making protonation (
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to minimize iodine loss while maximizing sensitivity.
Sample Preparation[3]
-
Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile if possible, as it can suppress ionization in negative mode for this specific class.
-
Concentration: 1 µg/mL (1 ppm).
-
Additives: 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate (for ESI-). Note: Ammonium Acetate buffers the pH to ~7, promoting the formation of the [M-H]- ion.
Instrument Parameters (Orbitrap / Q-TOF)
-
Source: HESI-II (Heated Electrospray Ionization)
-
Polarity: Negative
-
Spray Voltage: 2.8 kV (Lower voltage reduces discharge)
-
Capillary Temp: 275°C (Do not exceed 300°C to prevent C-I cleavage)
-
Sheath Gas: 35 arb units
-
Aux Gas: 10 arb units[2]
-
Mass Range: m/z 100 – 1000
Workflow Diagram
The following diagram outlines the decision matrix for analyzing halogenated heterocycles.
Caption: Decision workflow prioritizing ESI Negative mode to prevent thermal degradation of the C-I bond.
Part 4: Data Analysis & Interpretation[5]
Mass Accuracy & Defect Analysis
The presence of Iodine and Fluorine creates a distinct mass signature. You must verify the Mass Error (ppm) .
-
Calculated [M-H]-: 260.9142
-
Acceptable Range (5 ppm): 260.9129 – 260.9155
Calculation Formula:
Note: If your observed mass is consistently higher by ~0.02 Da, check your calibration. The "negative mass defect" of Iodine often confuses automated calibration algorithms that assume C/H/N/O composition.
Isotopic Pattern Verification
Iodine (
-
M (Monoisotopic): 100% Relative Abundance
-
M+1 (
C isotope): ~4.4% Relative Abundance ( ) -
Absence of M+2: There should be no significant M+2 peak (unlike Chlorine/Bromine compounds). If you see an M+2 peak ratio of ~30% or ~100%, your sample is contaminated with Chlorine or Bromine analogs.
Fragmentation Pathway (MS/MS)
In MS/MS (Higher-Energy Collisional Dissociation - HCD), the molecule fragments in a predictable sequence.
Caption: Primary fragmentation pathways. The loss of Iodine (127 Da) is the dominant transition.
References
-
ChemScene. (2025). 3-Iodo-5-(trifluoromethyl)-1H-pyrazole Properties and Safety Data. Retrieved from
-
RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Royal Society of Chemistry. Retrieved from
-
Sigma-Aldrich. (2025). 4-Iodo-3-trifluoromethyl-1H-pyrazole Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances. PMC. Retrieved from
-
TutorChase. (2025).[3] Fragmentation Patterns in Mass Spectrometry. IB Chemistry Notes. Retrieved from
Sources
Navigating the Thermal Frontier: A Comparative Guide to the Melting Point of 5-iodo-3-(trifluoromethyl)-1H-pyrazole
For the modern researcher, the accurate characterization of novel compounds is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, trifluoromethylated pyrazoles are a class of compounds with significant interest in medicinal and agricultural science. This guide provides a comprehensive framework for the verification of the melting point of 5-iodo-3-(trifluoromethyl)-1H-pyrazole, a compound for which this fundamental physical property is not widely reported in public literature.
Comparative Analysis of Structurally Related Pyrazoles
To contextualize the expected melting point of 5-iodo-3-(trifluoromethyl)-1H-pyrazole, it is instructive to examine the melting points of similar compounds. The presence of the trifluoromethyl group, the iodine atom, and the pyrazole core all contribute to the intermolecular forces that dictate the melting point.
| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |
| 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole | 122431-37-2 | C5H5F3N2O | 177 - 179[1] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 | C5H5F3N2O | 177 - 179[2] |
| 5-(Trifluoromethyl)-1H-pyrazol-3-ol | Not Available | C4H3F3N2O | 125 - 126[3] |
| 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Not Available | C18H11F3N2O | 154 - 156[4] |
| 3-(Trifluoromethyl)-1H-pyrazole | 20154-03-4 | C4H3F3N2 | No data available, boiling point 70°C[5] |
| 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 898288-96-5 | C5H4F3IN2 | Described as a powder, no melting point specified[6][7] |
| 4-Iodo-3-trifluoromethyl-1H-pyrazole | 866638-72-4 | C4H2F3IN2 | Described as a solid, no melting point specified |
This table presents a selection of structurally related compounds to provide a comparative context for the melting point of 5-iodo-3-(trifluoromethyl)-1H-pyrazole. The absence of a reported melting point for several of these compounds highlights the necessity for experimental determination.
The data from these related compounds suggest that the melting point of trifluoromethylated pyrazoles can vary significantly based on their substitution patterns. The presence of a hydroxyl group, as in 5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, can lead to strong hydrogen bonding and a higher melting point. The N-methylation in 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole would likely alter the crystal packing compared to the N-unsubstituted target compound.
Experimental Protocol for Melting Point Determination
The following protocol outlines a standard and reliable method for determining the melting point of a solid organic compound using a capillary melting point apparatus. This self-validating system ensures accuracy through careful sample preparation and controlled heating.
Materials and Equipment:
-
5-iodo-3-(trifluoromethyl)-1H-pyrazole (sample)
-
Melting point capillaries (thin-walled, sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Spatula
-
Mortar and pestle (optional, for grinding crystalline samples)
-
Watch glass
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of 5-iodo-3-(trifluoromethyl)-1H-pyrazole is pure and dry. Impurities can depress and broaden the melting point range.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Tap the open end of a melting point capillary into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.
-
Visually inspect the packed sample to ensure it is compact and free of air pockets.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point. Based on the comparative data, a starting point could be around 100°C.
-
Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point temperature.
-
-
Data Interpretation and Validation:
-
A sharp melting point range (typically 1-2°C) is indicative of a pure compound.
-
A broad melting point range (greater than 2°C) may suggest the presence of impurities.
-
For validation, perform at least two independent measurements. The results should be consistent within an acceptable margin of error.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the melting point determination process.
Sources
- 1. fishersci.com [fishersci.com]
- 2. CAS#:122431-37-2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 898288-96-5 [sigmaaldrich.com]
- 7. 898288-96-5|5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
Comparative Guide: Suzuki Coupling of Iodo- vs. Bromo-Pyrazoles
[1][2]
Executive Summary: The "Iodo Trap" in Pyrazole Chemistry
In standard palladium-catalyzed cross-coupling, the reactivity hierarchy of aryl halides is axiomatically I > Br > Cl . This is driven by the bond dissociation energy (BDE) of the C-X bond (C-I: ~65 kcal/mol vs. C-Br: ~81 kcal/mol), making oxidative addition of iodides significantly faster.
However, in pyrazole chemistry, this rule often fails.
As a Senior Application Scientist, I have observed that while iodopyrazoles undergo faster oxidative addition, they are critically susceptible to hydrodehalogenation (reduction of C-I to C-H). This side reaction frequently renders bromopyrazoles the superior choice for high-yield synthesis, particularly when using modern, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can easily activate the C-Br bond without triggering the rapid decomposition pathways associated with the labile C-I bond.
This guide objectively compares the performance of iodo- and bromo-pyrazoles, supported by mechanistic insights and experimental data.[1]
Mechanistic Foundation & Reactivity Profiles
The Dehalogenation Pathway
The primary cause of yield loss in iodopyrazoles is the formation of a Palladium-Hydride (Pd-H) species. Pyrazoles are electron-rich, π-excessive heterocycles. When coupled with a labile C-I bond, the oxidative addition complex is prone to interacting with the solvent (often alcohols) or base, leading to reductive elimination of the halide before transmetalation can occur.
Figure 1: Catalytic Cycle & Dehalogenation "Off-Ramp"
The following diagram illustrates where the iodide pathway diverges into side products compared to the stable bromide cycle.
Caption: The "Iodo Trap": Rapid oxidative addition of iodopyrazoles often leads to a bottleneck at transmetalation, allowing competitive Pd-H formation and subsequent dehalogenation.[2]
Regioselectivity in Poly-halogenated Pyrazoles
When designing substrates with multiple halogens, site-selectivity is governed by electronic deficiency and steric accessibility.
-
3,4-Dibromopyrazole: Coupling occurs preferentially at C3 (more electron-deficient adjacent to Nitrogen).
-
3,5-Dibromopyrazole: Coupling is generally symmetric unless influenced by N-protecting groups (e.g., SEM, THP) which impose steric hindrance.
Comparative Performance Data
The following data aggregates findings from key literature sources, specifically highlighting the work of Jedinák et al. (2017) , which definitively demonstrated the superiority of bromides in specific contexts.
Table 1: Head-to-Head Yield Comparison (General Trends)
| Feature | Iodo-Pyrazoles | Bromo-Pyrazoles | Scientific Verdict |
| Oxidative Addition Rate | Very Fast | Moderate | Iodo wins (Kinetic) |
| Susceptibility to Dehalogenation | High (Major yield killer) | Low | Bromo wins (Stability) |
| Yield with Pd(PPh₃)₄ (Standard) | 40–65% | 50–70% | Comparable |
| Yield with XPhos/SPhos (Modern) | 60–80% | 85–98% | Bromo wins |
| Shelf Stability | Low (Light sensitive) | High | Bromo wins |
| Cost | High | Low | Bromo wins |
Table 2: Experimental Case Study (Jedinák et al. Data)
Substrate: 4-halo-1H-pyrazole derivatives coupled with phenylboronic acid.
| Substrate Halogen | Catalyst System | Solvent | Temp | Yield | Notes |
| 4-Iodo | Pd(OAc)₂ / SPhos | EtOH/H₂O | 80°C | 58% | Significant dehalogenated byproduct (Ar-H) observed. |
| 4-Bromo | Pd(OAc)₂ / SPhos | EtOH/H₂O | 80°C | 92% | Minimal side products; clean conversion. |
| 4-Chloro | XPhos Pd G2 | EtOH/H₂O | 100°C | 89% | Requires active catalyst but very stable. |
Key Insight: "Direct comparison... revealed that Br and Cl derivatives were superior to iodopyrazoles, as a result of reduced propensity to dehalogenation." [1][3][1][4]
Validated Experimental Protocols
Do not rely on generic Suzuki conditions. Pyrazoles require specific handling to prevent catalyst poisoning by the basic nitrogen.
Protocol A: The "Gold Standard" (High Yield for Bromo-Pyrazoles)
Best for: 3-bromo or 4-bromopyrazoles, N-protected or unprotected.
System: XPhos Pd G2 / K₂CO₃ / EtOH:H₂O (Green Solvent System)[3]
-
Reaction Vessel: Charge a microwave vial or Schlenk tube with:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (1–2 mol%) — Use G2/G3 precatalysts to ensure accurate Pd:L ratio.
-
XPhos (free ligand, 1 mol%) — Optional boost for difficult substrates.
-
K₂CO₃ (2.0 equiv).
-
-
Solvent: Add degassed EtOH:H₂O (4:1 ratio) . Concentration: 0.1 M.
-
Why Ethanol? Promotes solubility of boronic acids and is less toxic than Dioxane.
-
-
Execution:
-
Microwave: 80°C for 30–60 mins.
-
Thermal: 80°C oil bath for 4–6 hours.
-
-
Workup: Cool, dilute with EtOAc, wash with brine. The conversion should be >95%.
Protocol B: The "Rescue" Method (For Iodo-Pyrazoles)
Use only if the Iodo-substrate is already synthesized or commercially mandated.
System: Pd(dppf)Cl₂ / Cs₂CO₃ / THF (Anhydrous conditions to stop dehalogenation)
-
Rationale: We switch to anhydrous THF to remove the proton source (water/alcohol) that facilitates dehalogenation. We use Cs₂CO₃ for its higher solubility in organics.
-
Reaction Vessel: Flame-dried Schlenk tube under Argon.
-
Reagents:
-
4-Iodo-1-protected-pyrazole (1.0 equiv) — N-protection is mandatory here.
-
Boronic ester (Bpin) (1.2 equiv) — Esters release boronic acid slowly, preventing homocoupling.
-
Pd(dppf)Cl₂ (3 mol%).
-
Cs₂CO₃ (2.5 equiv).
-
-
Solvent: Anhydrous THF (0.1 M).
-
Execution: Heat to 60°C (milder temp). Monitor by LCMS every hour. Stop immediately upon consumption of starting material to prevent product degradation.
Decision Logic: Which Halogen to Choose?
Use this decision tree to select the optimal starting material for your campaign.
Caption: Selection logic for pyrazole halides. Bromides are the default recommendation unless steric bulk necessitates the higher reactivity of iodides.
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Dehalogenation (Product - H) | Protodeboronation or Pd-H formation. Common in Iodides. | Switch to Bromide . Use anhydrous solvent (THF/Dioxane). Lower temperature. |
| No Reaction (SM remains) | Catalyst poisoning by Pyrazole Nitrogen. | Use N-protected pyrazoles (SEM, THP). Increase catalyst loading to 5 mol%. Switch to XPhos Pd G2 . |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid. | Degas solvents thoroughly (sparge with Ar for 15 min).[2] Add Boronic acid in portions. |
| Regio-scrambling | Migration of Pd during cycle. | Avoid "ligandless" conditions. Use bidentate ligands like dppf or bulky monodentates like XPhos to lock Pd in place. |
References
-
Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017).[1] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.[1]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Billingsley, K., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. W. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Sources
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
A Researcher's Guide to the Regiochemical Validation of N-Substituted 3-(Trifluoromethyl)pyrazoles: A Comparative Analysis
For researchers and drug development professionals, the synthesis of N-substituted pyrazoles is a foundational step in the creation of novel therapeutics and functional materials. The introduction of a trifluoromethyl group at the 3-position of the pyrazole ring often imparts desirable properties such as enhanced metabolic stability and binding affinity. However, the synthesis of these compounds frequently yields a mixture of regioisomers, making the unambiguous determination of the N-substituent's position a critical, and often challenging, analytical task. This guide provides an in-depth comparison of the most effective analytical techniques for validating the regiochemistry of N-substituted 3-(trifluoromethyl)pyrazoles, complete with experimental insights and supporting data.
The Challenge of Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles can lead to two possible regioisomers: the N1-substituted and the N2-substituted product. The similar electronic properties of the two nitrogen atoms in the pyrazole ring complicate regioselective N-functionalization.[1] The final regiochemical outcome is influenced by a variety of factors including the steric and electronic nature of the substituents on the pyrazole ring, the type of alkylating or arylating agent used, and the reaction conditions such as solvent and base.[2] Therefore, robust analytical methodologies are paramount to unequivocally assign the correct structure.
A Multi-pronged Approach to Validation
A combination of spectroscopic and analytical techniques is often necessary for the definitive structural elucidation of N-substituted 3-(trifluoromethyl)pyrazoles. This guide will focus on the three pillars of modern chemical analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Chemistry. Each method offers unique advantages and, when used in concert, provides an irrefutable body of evidence for the correct regioisomeric assignment.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is the most readily accessible and informative technique for determining the regiochemistry of pyrazole derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide unambiguous proof of structure.
Key NMR Experiments for Regiochemical Assignment:
-
¹H NMR: While a standard ¹H NMR spectrum provides initial clues, the chemical shifts of the pyrazole ring protons alone are often insufficient for a definitive assignment.
-
¹⁹F NMR: The trifluoromethyl group serves as an excellent NMR probe. The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[3] A significant difference in the ¹⁹F NMR chemical shift is often observed between the N1 and N2 substituted isomers. For instance, in one study, the alkylation of an acetyl-CF₃-pyrazole resulted in two regioisomers with distinct ¹⁹F NMR signals, allowing for the determination of the isomer ratio.[4]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are influenced by the position of the N-substituent. Long-range ¹³C-¹⁹F coupling constants can also provide valuable structural information.[5]
-
2D NMR - Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is a powerful tool for establishing through-space proximity between protons. For an N1-substituted pyrazole, a NOE correlation is expected between the protons of the N1-substituent and the H5 proton of the pyrazole ring. The absence of this correlation, and potentially the presence of a correlation to the H4 proton (if present), would suggest an N2-substituted isomer.[6]
-
2D NMR - Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. In an N1-substituted 3-(trifluoromethyl)pyrazole, a correlation between the protons of the N-substituent and the C5 carbon of the pyrazole ring is expected. Conversely, for an N2-substituted isomer, a correlation to the C3 carbon would be anticipated. This technique is particularly useful for confirming the connectivity and substitution pattern.[7][8]
Comparative NMR Data for Regioisomer Differentiation
| NMR Parameter | N1-substituted 3-(Trifluoromethyl)pyrazole | N2-substituted 3-(Trifluoromethyl)pyrazole (i.e., 5-Trifluoromethyl) | Rationale for Differentiation |
| ¹⁹F Chemical Shift (δ) | Typically observed at a distinct chemical shift. | Typically observed at a different and distinguishable chemical shift from the N1-isomer.[4] | The electronic environment of the CF₃ group is significantly different in the two isomers, leading to a measurable difference in their resonance frequencies. |
| NOESY Correlation | Correlation between N-substituent protons and the pyrazole H5 proton. | No correlation between N-substituent protons and the pyrazole H5 proton. | The spatial proximity of the N1-substituent to the H5 proton allows for a detectable Nuclear Overhauser Effect. |
| HMBC Correlation | Correlation between N-substituent protons and the pyrazole C5 carbon. | Correlation between N-substituent protons and the pyrazole C3 carbon. | The three-bond coupling pathway between the N-substituent protons and C5 is diagnostic for the N1-isomer. |
Experimental Protocol: 2D NMR for Regiochemical Validation
A detailed, step-by-step methodology for acquiring and interpreting key 2D NMR spectra is provided below.
-
Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
NOESY Experiment:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width (SWH) and transmitter frequency offset (O1).
-
Create a new experiment and load a standard NOESY parameter set (e.g., ubc_NOESY).[9]
-
Set the SWH and O1 values to match the ¹H spectrum.
-
Set the mixing time (d8). For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[10]
-
Set the number of scans (ns) and transients per increment (TD in F1) to achieve adequate signal-to-noise.
-
Run the experiment using rga (receiver gain adjustment) and zg (start acquisition).[9]
HMBC Experiment:
-
Use the same sample as for the NOESY experiment.
-
Load a standard HMBC parameter set (e.g., hmbcgplpndqf).[7]
-
Set the spectral widths for ¹H (F2) and ¹³C (F1). The ¹³C spectral width should be large enough to encompass all carbon signals.
-
The HMBC experiment is less sensitive than other 2D experiments, so a higher number of scans may be required.[10]
-
Acquire the data.
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
For the NOESY spectrum, look for cross-peaks that indicate through-space correlations between the N-substituent protons and the pyrazole ring protons.
-
For the HMBC spectrum, identify cross-peaks that show long-range correlations between the N-substituent protons and the pyrazole ring carbons.
II. X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of molecular structure in the solid state.[11][12] It allows for the direct visualization of the atomic arrangement, leaving no doubt as to the position of the N-substituent.
Advantages of X-ray Crystallography:
-
Unambiguous Results: Provides a three-dimensional model of the molecule, confirming connectivity and stereochemistry with high precision.
-
Direct Evidence: The resulting crystal structure is a direct observation of the molecular geometry.
Limitations:
-
Crystal Growth: The primary challenge is obtaining single crystals of sufficient quality for diffraction. This can be a time-consuming and sometimes unsuccessful process.
-
Solid-State vs. Solution: The determined structure represents the molecule in the solid state, which may not always be the dominant conformation in solution.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture is a common method.
-
Other techniques include vapor diffusion and slow cooling of a saturated solution.
-
-
Sample Mounting:
-
Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined against the experimental data to generate the final molecular structure.
-
III. Computational Chemistry: A Predictive and Corroborative Tool
Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and corroborating experimental findings.[14][15] These methods can be used to predict the relative stabilities of the different regioisomers and to calculate theoretical NMR chemical shifts, which can then be compared to experimental data.
Applications in Regiochemical Validation:
-
Predicting Isomer Stability: DFT calculations can determine the ground-state energies of the possible regioisomers. The isomer with the lower calculated energy is predicted to be the thermodynamically more stable product.
-
Simulating NMR Spectra: Theoretical NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated for each isomer.[16] Comparing these calculated shifts to the experimental values can provide strong evidence for the correct structural assignment.
Experimental Protocol: DFT Calculations for Regiochemical Analysis
-
Structure Building:
-
Build the 3D structures of both possible regioisomers using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometric Optimization:
-
Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[17] This will find the lowest energy conformation of each molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometries, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[16]
-
-
Data Analysis:
-
Compare the calculated relative energies of the two isomers.
-
Compare the calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts for each isomer with the experimental data. A good correlation between the calculated and experimental shifts for one of the isomers provides strong support for its structure.
-
Conclusion: A Synergistic Approach for Confident Structure Assignment
References
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
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Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
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Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
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Shaefer, T., et al. (2025). Long-range 1H,19F and 13C,19F coupling constants and molecular orbital computations as indicators of internal motion in C6H5OCF3 and its 4-fluoro derivative. ResearchGate. [Link]
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Dalton, J. R., & Gaponenko, V. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. [Link]
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A novel and practical method for the synthesis of 3-trifluoromethylated pyrazoles. Journal of the Chemical Society, Chemical Communications. [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
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NMR Training. UBC Chemistry. [Link]
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Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]
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19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
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Li, C., et al. (n.d.). Synthesis of N‐trifluoromethyl imidazoles and pyrazoles. ResearchGate. [Link]
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Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
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Abd-El-Aal, R. M., et al. (2023). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. MDPI. [Link]
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Salter, R., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]
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Holden, K. M., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. [Link]
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X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Purdue University. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
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Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]
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Comparison of NMR and X-ray crystallography. Unknown Source. [Link]
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Sample Preparation for X-Ray Diffraction Analysis. Retsch. [Link]
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Barraud, P., & Allain, F. H. (2013). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
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¹H¹⁵N HMBC experiment for the determination of the regiochemistry of the reaction. ResearchGate. [Link]
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Rahisuddin, et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]
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Successful sample preparation for serial crystallography experiments. PMC. [Link]
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Protocols | NMR Facility. The University of Chicago. [Link]
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Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
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Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]
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Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. [Link]
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Simplifying Structure Elucidation of Fluorinated Small Molecules. Spectroscopy Online. [Link]
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Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Rahisuddin, et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]
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Complex NMR experiments: 2D, selective, etc. University of Rochester. [Link]
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Basic 2D NMR experiments. University of Maryland. [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-iodo-3-(trifluoromethyl)-1H-pyrazole
Executive Summary & Operational Context
5-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS: 1015780-53-6) is a high-value heterocyclic scaffold used primarily in the synthesis of agrochemicals and pharmaceutical APIs. Its structural duality—containing a reactive C-I bond for cross-coupling (Suzuki-Miyaura, Sonogashira) and a metabolically stable trifluoromethyl (
Why this guide exists: Standard SDSs often treat this compound generically. However, the combination of the electron-withdrawing
Hazard Analysis & Risk Assessment
Effective safety relies on understanding the mechanism of the hazard, not just the classification.
| Hazard Class (GHS) | H-Code | Operational Reality (The "Why") |
| Skin Irritant 2 | H315 | The acidic N-H proton (pKa lowered by the |
| Eye Irritant 2A | H319 | Fine particulates can cause severe mechanical and chemical irritation to the cornea. Fluorinated heterocycles are often lipophilic, increasing mucosal retention. |
| STOT SE 3 | H335 | Dust inhalation triggers immediate respiratory tract inflammation. The compound is solid but may sublime slightly under high vacuum or heat. |
| Reactivity | N/A | Light Sensitive: The C-I bond is susceptible to homolytic cleavage by UV light, releasing free iodine ( |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation.[1]
| Operation | Hand Protection | Eye/Face Protection | Body/Respiratory |
| Weighing (<100 mg) | Nitrile (0.11 mm) | Safety Glasses w/ Side Shields | Lab Coat (Cotton/Poly) |
| Weighing (>1 g) | Double Nitrile (Outer: 0.11 mm, Inner: 0.06 mm) | Safety Goggles (Vented) | Lab Coat + Tyvek Sleeves |
| Reaction Setup (Solvent) | Nitrile (Chem-Resistant) | Safety Goggles | Lab Coat + Fume Hood (Sash <18") |
| Spill Cleanup (Solid) | Double Nitrile + Utility Gloves | Face Shield + Goggles | Tyvek Suit + N95/P100 Respirator |
Expert Insight: Fluorinated compounds often generate static electricity, causing powders to "jump" or disperse unexpectedly during weighing. Use an antistatic gun or ionizer if available.
Visualization: PPE Decision Logic
Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent context.[2]
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Checks (Self-Validating System)
Before opening the container, verify the following:
-
Airflow Check: Fume hood monitor reads between 80–100 fpm (face velocity). Validation: Hold a tissue strip at the sash opening; it should be pulled inward steadily.
-
Quench Ready: Have a saturated Sodium Thiosulfate (
) solution nearby. Reason: If the compound has degraded and released iodine (purple discoloration), thiosulfate will neutralize it immediately.
Phase 2: Weighing & Transfer
-
Static Control: Place the receiving flask on an anti-static mat or wipe the spatula with an anti-static cloth.
-
Transfer: Use a glass or stainless steel funnel. Avoid plastic weighing boats if possible, as fluorinated compounds stick to them due to static.
-
Solubilization: Dissolve immediately. Do not leave the solid exposed to light on the benchtop.
Phase 3: Reaction Monitoring
-
Temperature: If heating >80°C, ensure an inert atmosphere (
or ). The C-I bond becomes labile at high temperatures in the presence of oxygen. -
Visual Check: A color change to pink/violet indicates iodine liberation. If this occurs, the reaction may be compromised or side-reactions are occurring.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep (generates dust). Cover with a wet paper towel (water or ethanol), then wipe up. Place in a sealed bag.
-
Solution Spill: Absorb with vermiculite or sand. If the liquid is colored (iodine release), treat the absorbent with sodium thiosulfate solution until colorless before disposal.
Waste Disposal (Halogenated)
This compound contains Fluorine and Iodine . It must be segregated strictly.
-
Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Organic Iodine and Fluorine."
-
Incompatibility: DO NOT mix with strong acids (potential for HF generation) or oxidizers.
Visualization: Emergency Response Workflow
Figure 2: Immediate response protocols for personnel exposure.
References
-
PubChem . (2025).[5] Compound Summary: Halogenated Pyrazoles GHS Classification. National Library of Medicine. Retrieved from [Link]
-
University of Illinois DRS . (2023). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
